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molecular formula C13H17NO4S B8592713 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester CAS No. 125605-37-0

2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester

Cat. No. B8592713
M. Wt: 283.35 g/mol
InChI Key: DHCUPTVWOYRXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852731B2

Procedure details

To a solution of methyl 3-amino-4-methylthiophene-2-carboxylate (commercially available from Avocado, catalog number 10115, 5.00 g, 29.2 mmol) in 95% ethanol (25 mL) was added 1.0 N NaOH (35 mL). The mixture was heated to reflux and stirred for 2.5 hrs. The resulting solution was cooled to room temperature before the addition of glacial acetic acid (2.05 mL, 35.8 mmol). After stirring for 5 minutes at room temperature, diethyl ethoxymethylenemalonate (DEEM, 6.5 mL, 32.2 mmol) was added. The mixture was stirred vigorously until it nearly solidified (ca. 5 min), and then it was left standing at room temp for 3 hours. 95% ethanol (60 mL) was added, and the mixture was warmed on a steam bath until solution was achieved. Water (50 mL) was added with continued heating on the steam bath, resulting in a slightly cloudy solution. The flask was removed from the steam bath and allowed to cool to room temp and then placed in a 0° C. refrigerator, at which point crystallization of the product as fine white filaments was rapid. After standing at 0° C. for. 2 hours, the mixture was filtered. The collected solid was washed with 50% ethanol/water and dried, affording a white solid (5.79 g). The filtrate was diluted with water to a total volume of 500 mL, left overnight at 0° C., and filtered to afford a second crop (0.96 g) that was of equal purity to the first crop by HPLC analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.05 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]=1C(OC)=O.[OH-].[Na+].C(O)(=O)C.C(O[CH:21]=[C:22]([C:28]([O:30][CH2:31][CH3:32])=[O:29])[C:23]([O:25][CH2:26][CH3:27])=[O:24])C>C(O)C.O>[CH3:7][C:6]1[C:2]([NH:1][CH:21]=[C:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:3][S:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1C)C(=O)OC
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.05 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
After stirring for 5 minutes at room temperature
Duration
5 min
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously until it
CUSTOM
Type
CUSTOM
Details
(ca. 5 min)
Duration
5 min
WAIT
Type
WAIT
Details
it was left
WAIT
Type
WAIT
Details
standing at room temp for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed on a steam bath until solution
TEMPERATURE
Type
TEMPERATURE
Details
with continued heating on the steam bath
CUSTOM
Type
CUSTOM
Details
resulting in a slightly cloudy solution
CUSTOM
Type
CUSTOM
Details
The flask was removed from the steam bath
CUSTOM
Type
CUSTOM
Details
placed in a 0° C.
CUSTOM
Type
CUSTOM
Details
at which point crystallization of the product as fine white filaments
CUSTOM
Type
CUSTOM
Details
After standing at 0° C.
FILTRATION
Type
FILTRATION
Details
2 hours, the mixture was filtered
Duration
2 h
WASH
Type
WASH
Details
The collected solid was washed with 50% ethanol/water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC=1C(=CSC1)NC=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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